
4-(2-Oxoethyl)-1-naphthonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Oxoethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and an oxoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxoethyl)-1-naphthonitrile can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-1-carbonitrile with an appropriate oxoethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-(2-Oxoethyl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
4-(2-Oxoethyl)-1-naphthonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-(2-Oxoethyl)-1-naphthonitrile exerts its effects involves interactions with specific molecular targets. The oxo and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalene-1-carbonitrile: Lacks the oxoethyl group, making it less reactive in certain chemical reactions.
4-(2-Hydroxyethyl)naphthalene-1-carbonitrile: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
Uniqueness
4-(2-Oxoethyl)-1-naphthonitrile is unique due to the presence of both oxo and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C13H9NO |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
4-(2-oxoethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C13H9NO/c14-9-11-6-5-10(7-8-15)12-3-1-2-4-13(11)12/h1-6,8H,7H2 |
InChIキー |
GXNHPZKHFKNEBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=CC=C(C2=C1)CC=O)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


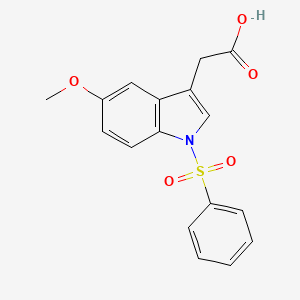


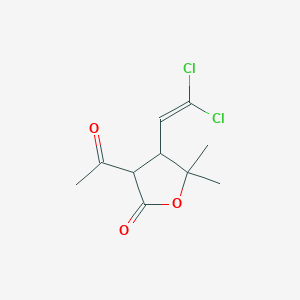
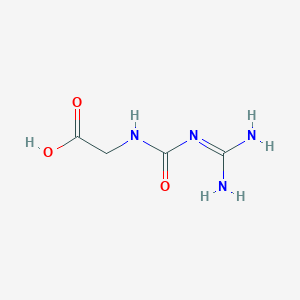
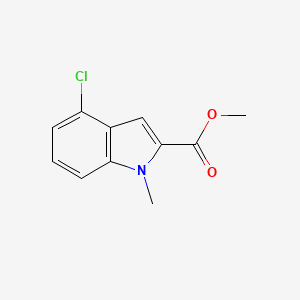
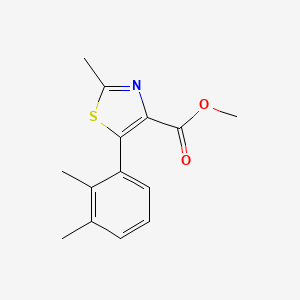

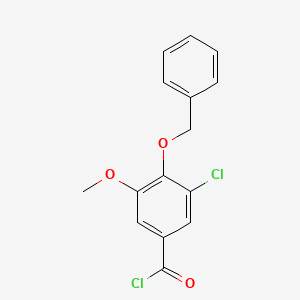
![1-[(Benzenesulfonyl)methyl]-3-chloro-2-nitrobenzene](/img/structure/B8448408.png)
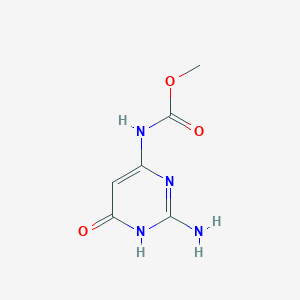
![6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B8448424.png)
